molecular formula C19H19BrN2O2 B5130968 1-(4-bromophenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5130968
M. Wt: 387.3 g/mol
InChI Key: UANQJGBTXQGVOG-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a bromophenyl group, a methylbenzyl group, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromophenyl group: This step often involves a halogenation reaction where a phenyl group is brominated.

    Attachment of the methylbenzyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-bromophenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl and methylbenzyl groups may facilitate binding to hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and binding properties.

    1-(4-bromophenyl)-N-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxamide: This compound has an ethylbenzyl group instead of a methylbenzyl group, which may influence its hydrophobic interactions and overall stability.

    1-(4-bromophenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-13-2-4-14(5-3-13)11-21-19(24)15-10-18(23)22(12-15)17-8-6-16(20)7-9-17/h2-9,15H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANQJGBTXQGVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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